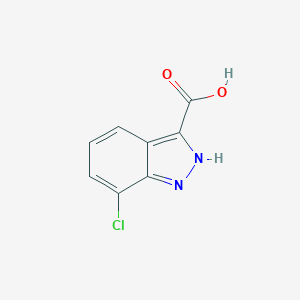

7-Chloro-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKKAELOIRDAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442067 | |

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129295-32-5 | |

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 7-Chloro-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indazole-3-carboxylic acid

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven experimental methodologies. The narrative emphasizes the causal relationships between molecular structure, physical properties, and analytical characterization, offering a holistic understanding essential for leveraging this compound in synthetic applications and drug discovery pipelines.

Introduction: Strategic Importance in Synthesis

This compound is a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Its structural framework, featuring an indazole core, a carboxylic acid functional group, and a chlorine substituent, provides a unique combination of reactivity and biological recognition potential. This molecule serves as a pivotal intermediate in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors for oncology, novel anti-inflammatory agents, and potential therapeutics for neurological disorders.[1][2][3] Furthermore, its utility extends to the development of innovative crop protection agents.[1]

A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective application. Properties such as solubility, acidity (pKa), and stability directly govern reaction conditions, purification strategies, formulation development, and, ultimately, the pharmacokinetic and pharmacodynamic profile of its derivatives. This guide offers an in-depth analysis of these parameters, grounded in established analytical techniques.

Molecular Structure and Identification

The foundational characteristics of a molecule are its composition and structure. These identifiers are critical for registry, sourcing, and analytical confirmation.

Chemical Structure:

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂O₂ | Calculated |

| Molecular Weight | 196.59 g/mol | Calculated |

| CAS Number | 129295-32-5 | [4] |

| Appearance | Off-white to yellow crystalline powder | [5] (Data for parent compound, appearance is expected to be similar) |

Physicochemical Data Summary

The bulk physical properties of a compound are the first-line indicators for handling, storage, and initial process development. While specific experimental data for the 7-chloro derivative is sparse in public literature, data from the parent compound, 1H-Indazole-3-carboxylic acid, provides a valuable baseline. The chloro-substitution is expected to influence these values, typically increasing the melting point and boiling point due to increased molecular weight and intermolecular forces.

Table 2: Key Physical Properties

| Property | Value | Source(s) & Context |

| Melting Point | 266-270 °C (decomposes) | [6][7] (Data for parent compound, 1H-Indazole-3-carboxylic acid. The 7-chloro derivative is expected to have a high melting point as well.) |

| Boiling Point | 443.7 °C at 760 mmHg (Predicted) | [8] (Data for parent compound, 1H-Indazole-3-carboxylic acid.) |

| Density | 1.506 g/cm³ (Predicted) | [8] (Data for parent compound, 1H-Indazole-3-carboxylic acid.) |

Aqueous Solubility

Solubility is a critical determinant of a compound's utility in both synthetic chemistry and pharmacology. For drug candidates, aqueous solubility directly impacts absorption and bioavailability.[9] The structure of this compound, containing a polar carboxylic acid group and a largely nonpolar chloro-indazole scaffold, suggests its solubility will be highly dependent on pH. It is expected to exhibit low solubility in acidic media and significantly higher solubility in neutral to basic media where the carboxylic acid is deprotonated to its more soluble carboxylate form.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method, developed by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability for even poorly soluble compounds.[10]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically stable solubility value, which is more representative of in vivo conditions than kinetically-driven measurements.[9][11]

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of a specific buffer. The excess solid is crucial to ensure saturation.[12]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid phase via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the sample with undissolved particles.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.[13]

Caption: Workflow for Thermodynamic Solubility Measurement.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a functional group. For this compound, two key ionizable centers exist: the acidic carboxylic acid proton (-COOH) and the potentially basic nitrogen atom of the indazole ring. The pKa value dictates the charge state of the molecule at a given pH, which profoundly influences its solubility, lipophilicity, and ability to interact with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[14][15]

Causality: This technique relies on monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The point of half-neutralization for an ionizable group, identified as an inflection point on the titration curve, corresponds to the pH at which the protonated and deprotonated species are in equal concentration; at this point, pH = pKa.[16][17]

Step-by-Step Methodology:

-

System Calibration: Calibrate a potentiometer (pH meter) with at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[18]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water, or a water/co-solvent mix for poorly soluble compounds) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like KCl.[18]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of bases.

-

Titration: Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

For the acidic pKa (COOH), titrate with a standardized strong base (e.g., 0.1 M NaOH).

-

For the basic pKa (indazole N), first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

-

-

Data Acquisition: Add the titrant in small, precise increments, recording the pH value after the reading stabilizes at each addition point.[18]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by calculating the first derivative of the curve, where the peak corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and structural integrity. For a novel or synthesized compound, a combination of mass spectrometry and spectroscopic techniques like IR and NMR is essential for full characterization.[19][20]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[21] It is the definitive technique for determining the molecular weight of a compound, providing confirmation of its elemental composition.[22][23][24]

Expected Data for this compound:

-

Molecular Ion (M+): The calculated monoisotopic mass is 196.0094 g/mol .

-

Isotopic Pattern: A crucial feature will be the isotopic signature of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two prominent molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2) at two mass units higher. This pattern is a definitive indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.[25]

Expected Characteristic Absorptions: The spectrum of this compound is dominated by the features of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, resulting from the hydrogen-bonded O-H group of the carboxylic acid dimer.[26][27]

-

C=O Stretch: A strong, sharp absorption band typically between 1690-1760 cm⁻¹. For an aromatic carboxylic acid like this, it is expected to be in the lower end of this range, around 1690-1710 cm⁻¹.[28][29]

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[28][29]

-

Aromatic C-H & C=C Stretches: Multiple weaker bands characteristic of the aromatic indazole ring will appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxyl O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Carboxyl C=O | Stretch | 1690 - 1710 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Carboxyl C-O | Stretch | 1210 - 1320 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[30][31] It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Expected ¹H NMR Spectrum: The aromatic region will be most informative. The indazole ring has three protons.

-

-COOH Proton: A broad singlet appearing far downfield, typically >12 ppm, due to the acidic nature of the proton. Its chemical shift can be concentration-dependent.[26][27]

-

-NH Proton: A broad singlet, typically in the 10-13 ppm range for indazoles.[32]

-

Aromatic Protons (H4, H5, H6): Three protons on the benzene ring portion. Their chemical shifts will be in the aromatic region (~7.0-8.5 ppm). The specific shifts and coupling patterns (doublets, triplets) will depend on their position relative to the chlorine and the fused ring system. Based on similar structures, one would expect distinct signals for each proton, allowing for structural confirmation.[33]

Expected ¹³C NMR Spectrum:

-

Carboxyl Carbon (-COOH): This carbon is deshielded and will appear downfield, typically in the range of 165-185 δ.[27]

-

Aromatic Carbons: The eight carbons of the chloro-indazole ring system will produce signals in the aromatic region (approximately 110-145 δ). The carbon attached to the chlorine (C7) will be shifted due to the electronegativity of the halogen.

Impact of Physicochemical Properties on Drug Development

The properties detailed in this guide are not isolated data points; they are interconnected variables that collectively dictate the "drug-likeness" and developability of a compound and its derivatives.

Caption: Interplay of Properties in Drug Development.

-

Solubility and pKa are paramount for absorption . A drug must dissolve to be absorbed. The pKa determines the charge state in the varying pH environments of the gastrointestinal tract, which in turn governs solubility and membrane permeability.

-

Stability impacts formulation and shelf-life. Understanding degradation pathways is crucial for developing a stable drug product.

-

Molecular Weight and other structural features influence distribution throughout the body and the potential for metabolism.

Conclusion

This compound is a compound of high strategic value. Its effective use in research and development hinges on a robust understanding of its fundamental physicochemical properties. This guide has provided a detailed overview of its structural, physical, and spectroscopic characteristics, along with the established experimental frameworks required for their determination. By appreciating the causality behind these properties and their downstream implications, researchers can better predict molecular behavior, optimize synthetic and analytical protocols, and accelerate the design and development of novel, high-impact chemical entities.

References

- What is Mass Spectrometry? - Broad Institute.

- Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs.

-

Molecular Weight Determination - . Available at:

- Determination of Molecular Weight by Mass Spectros | PDF - Scribd.

- What are the synthesis methods of 7-chlo 1h-indazole-3-carboxylic acid - FAQ - Guidechem.

- This compound - Chem-Impex.

- IR: carboxylic acids.

- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences.

- Mass Spectrometry - MSU chemistry.

- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.

- Structure Elucidation and NMR - Hypha Discovery.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax.

- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications.

- 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.

- The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.

- Small molecule-NMR | University of Gothenburg.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- Compound solubility measurements for early drug discovery | Computational Chemistry.

- How is pKa determined? - Quora.

- How to calculate pKa - BYJU'S.

- Ácido 7-cloro-1H-indazol-3-carboxílico - Chem-Impex.

- (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate.

- Wiley-VCH 2007 - Supporting Information.

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry.

- 3-Chloro-1H-indazole-7-carboxylic acid - MySkinRecipes.

- 1H-Indazole-3-carboxylic acid - Chem-Impex.

- 1H-Indazole-3-carboxylic acid 4498-67-3 - Guidechem.

- Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc.

- This compound | CAS 129295-32-5 | SCBT.

- Indazole(271-44-3) 1H NMR spectrum - ChemicalBook.

- Indazole-3-carboxylic acid | 4498-67-3 - ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-1H-indazole-7-carboxylic acid [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]

- 7. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. lifechemicals.com [lifechemicals.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. byjus.com [byjus.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. jchps.com [jchps.com]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 22. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 23. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 24. Mass Spectrometry [www2.chemistry.msu.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. m.youtube.com [m.youtube.com]

- 31. Small molecule-NMR | University of Gothenburg [gu.se]

- 32. application.wiley-vch.de [application.wiley-vch.de]

- 33. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

Spectroscopic data of 7-Chloro-1H-indazole-3-carboxylic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-1H-indazole-3-carboxylic acid

This guide provides a detailed spectroscopic analysis of this compound, a key heterocyclic building block in modern medicinal chemistry. Its utility as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents makes its unambiguous identification and quality assessment paramount.[1][2] This document moves beyond a simple recitation of data, offering a deep interpretive analysis grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind spectral features is explained to provide researchers with a robust framework for structural verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework and its electronic environment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to reveal signals for three distinct aromatic protons on the benzene portion of the indazole ring, alongside two exchangeable protons from the N-H and O-H groups. The electron-withdrawing nature of the chlorine atom at C7 and the carboxylic acid at C3 significantly influences the chemical shifts of the adjacent protons.

Rationale for Predictions:

-

Aromatic Protons (H4, H5, H6): The indazole ring system dictates a specific coupling pattern. H4 is ortho to the chloro-substituted C7, experiencing deshielding. H6 is ortho to the pyrazole ring fusion. The protons are expected to appear as a set of coupled doublets and a triplet (or doublet of doublets).

-

Exchangeable Protons (N1-H, COOH): These protons will appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The N-H of the indazole is typically found downfield (>10 ppm), as is the carboxylic acid proton.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (Predicted for DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | ~13.0 - 14.0 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to hydrogen bonding. |

| N1-H | ~13.5 - 14.5 | Broad Singlet | N/A | Deshielded proton on the pyrazole ring, characteristic of 1H-indazoles.[7] |

| H4 | ~8.0 - 8.2 | Doublet (d) | J = ~8.0 Hz | Deshielded by the adjacent C3-COOH group and the pyrazole ring. |

| H5 | ~7.3 - 7.5 | Triplet (t) or dd | J = ~7.5 - 8.0 Hz | Coupled to both H4 and H6. |

| H6 | ~7.6 - 7.8 | Doublet (d) | J = ~7.5 Hz | Influenced by the adjacent chloro-substituent. |

Diagram 1: Predicted ¹H-¹H Coupling Pathway

Caption: Key functional groups and their expected IR absorption regions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Rationale for Predictions:

-

Molecular Ion (M⁺): The molecular formula is C₈H₅ClN₂O₂. The key feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1.

-

Fragmentation: Electrospray ionization (ESI) in negative mode would likely show a strong [M-H]⁻ ion. In positive mode or with electron impact (EI), the primary fragmentation pathway is expected to be the loss of the carboxylic acid functionality. The loss of a hydroxyl radical (•OH), water (H₂O), or formic acid (HCOOH) are common for carboxylic acids. A subsequent loss of carbon monoxide (CO) from the resulting acylium ion is also highly probable. [8] Table 4: Predicted m/z Values for Key Ions (ESI+)

| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Rationale |

| [M+H]⁺ | 197.01 | 199.01 | Protonated molecular ion. |

| [M-H₂O+H]⁺ | 179.02 | 181.02 | Loss of water. |

| [M-COOH+H]⁺ | 152.02 | 154.02 | Loss of the entire carboxylic acid group. |

| [M-CO₂H]⁺ | 151.02 | 153.02 | Loss of the carboxyl radical. |

Diagram 3: Predicted Primary Fragmentation Pathway

Caption: Simplified major fragmentation pathways for the protonated molecule.

Part 4: Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols are essential.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of exchangeable N-H and O-H protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data at a controlled temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Acquire at least 16 scans with a relaxation delay (d1) of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set a spectral width of approximately 220 ppm.

-

Acquire at least 1024 scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ 39.52 ppm).

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, solid sample of the compound directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. No further preparation is needed.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform an ATR correction if necessary and baseline correct the resulting spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

References

- Wiley-VCH. (2007). Supporting Information for a scientific publication. This source provides spectral data for various 1H-indazole derivatives, useful for comparison. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWslCjBBcNZvU54RaanC6-01ZPifzbGCFVPqd8Tlz9s8VqEMprd4N7Qd4fNxA0ydjXcSHNmurcQRKeQwUjSg1WDaEgAucP-l7NJiR-Z-lXkHEO0UikuD8ukYIbS-obMyTTk9YTo3CtbvjSP9IUHV9jG2gRSR4=]

- Guidechem. (n.d.). What are the synthesis methods of this compound. FAQ. This page discusses the role of the title compound as an intermediate for protein kinase B inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEsUmDJj-DLOFSGUqDdodxZb6VEnFolrqz6HypwHITQ-AJqTVEFZ8zRvBSAyvuqglDMnZq_t78n_5pGUJOsHcOOiNpNLoh2iaA39Gsl8jdrx1YjuFeOFPW9ZOpKajrhiiH-GVMZ8EwOPFjktBeYjzwYfq1vKN9u63TZLqXveHp-JWM6tq1sxNuYQ==]

- BLD Pharm. (n.d.). 129295-32-5 | this compound. Product Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7k5ByzqrXxtW_zfVanRI_QjorE74fjI94abEuQH0e5uBCWla9oebkRs31dEH9gYBXJ8TI_NJA-vKXlmZh-4V_CE79Xhu1YkzlTb5qtZf7-T718T_EtKyhVZs_mFDuiE6qKb2S0NImnR3uik8=]

- The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. This paper includes NMR data for a related chloro-indazole derivative. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJGY9MzBw0ttyz52q4F95rnAdjy-OTuPkbfTHq_RAdf1C3ob0CJJtiI9QS4hRhMnAAKIX5neJzjEIW7tRrtGz31WvLA7vanFZjXPgwqofe1zrNrisBPvSG6vw2ftQekKvwLWuyrJp60xLrMaStBJCjqWXgU4Yngg==]

- Chem-Impex. (n.d.). This compound. Product Page. This page highlights its applications in pharmaceutical development, particularly for anti-inflammatory and anti-cancer agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9Wh3sQFzkLAAPxi30fcsMVYA7xXclyNRFrKrZonnJVYTTZ3QZvnJ0gIAnNTo2UzwVcXUaYmrKVb81YIfj00Kbbb3GW-6TRmcyOoslOSfpxrm4jQKYigBqednPwZ85sBZ1g==]

- MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molbank, 2024. Provides modern NMR acquisition parameters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxWobVqG_ku0j_qZnccq0HR98wdWrwmgO5jm24tLXhTrH9f6Gn2AOfNK39wEwKOGl6x8O38-ckltrIdz01-A_60SGcVc0l00BjMPkxLvXYePxWka9wLOcMVusfnietmJI7nbHUhBP1CPAiS4eTW6sJIbNaHwX6jerZfGCHoYoqjnXi3BGYeQmd]

- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. This table provides comparative data for related structures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaNrImmUKmzVRO6GXeFzZ8bBLHTsDvJz3DoPpkBtx6aSdOPWaU4mhlZcLCcikLSIWS6xxWPwu3EQ5XqjH7SGUpbNGBxeJ_NjS3GaAQL_aM01hAaAW1P4KWuhbaOUYgNZ_sXUZCEsDTufNxwIg00m1f7oq4IcfZEPaHRKVdvusBQ5h7N9PwWDcOX6oIAh12EFFHQsE2queJXXxp32sfiNOH23gBObH4Wf44RmTlE_47T--iqssF]

- ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeqH6b0Ai18U6t6MloMr8-7-TsI5D7uPE1Ssy8QVv_zkxiqwRnfMcWFQyTX3oHZyorSRfpbq_9_u0IyP-tfoLTl-1w6UhUKGHY6ZvZobJknsR8Mlkaz3ADy4xy8PmKUls4FuCPNP51GgkmpZ74vS0Pwki2dRxR9NwcnGt5eCePjFX2kc5gEqsNovtRn7EhMl43jHdI8UOfTBMeRV9TKGhBCKfaz_zr4QA5b9wzg5kjtw9jKaWkakz8ZarZUTR7gAb1pLKDE-912-NP2fDhnKh00tXBc0TTykhpjSsIGTbR8fAKLC9cfu5a7g==]

- ResearchGate. (2016). 13C NMR of indazoles. PDF. A review on the 13C NMR of the indazole scaffold. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAXT9dpLdKeWZukZjI_HAJBoUY4vE19U2z6zboHu1uV0rm3cx4aaxUb0J8wYozPdccV-AHfFcOGFZJ5FLxoiDt0InenMWXvAQTtzMYr6KJsVzKnHy_oa0aI5sf8RtbV9ICuKc6SUPBGx0C8--XHzWm4QZGe4hD9FmkqC7X1VGt2TuM]

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz7rS8pmCgoOXg_njvdd9q2J2kHhc5HncumeHy_Lw009Zx97LTWqqeO0PmGHSyHZFmAFidYmy4WPswsdwI_Qg-jEbREjnSKIwVpfwIHBEe1dgVaTUTbiUOdalqQ2i7APgbs9F_guLmyw27TaOn0GaqdsuvTMJtZSOLN4uIRkhKLUnYdcxWjnRFsi1cv90DI19kpeJ11ejYPSWqcQp56M6XTZkLYs10QqnOUSFqsNisXzC6ADJm86w9C6PN-yJAQtWMOw==]

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum. Provides reference 1H NMR data for the parent indazole compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjGNApdo5Sl9_tH1QMxpw9DQbOs9M8QTYbcqnztboIViYWXIgt9Oh8sQmjzcD2S4xJnTWCztnbSbdkj0pSxlfkN-WnoNONfyg9yxoj4_0HsX9W2RIfFc1k1ZvmydBL-9QEHTNP4QaeKjvpdv9rYa6bS7vcdw==]

- ChemicalBook. (n.d.). This compound | 129295-32-5. Product Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ_Qh7d-tqL4FquYugSdq072Eyd2getLdWXTd5lQHBJaWA2tL_yfGJltBwJrACHepyAlp0y78ScnY1DyJ83kqYFOCfKq2FxstXw4ziLQ-i1RSu62oe5WQbcRhdk-oewdumKuSxd_dejXVEwGa4dAYB78z3DIvqumshcaIBdJfh]

- PubChem, NIH. (n.d.). Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. Database Entry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3xEZb_evfFEq6FNKdpneUbyP1APXxRYOwh6YeRtCRpTQxemGUUg4vpOQ7hdCpqBONvBlOVU3oyVjGthvLEbCEHYmoyPu8xn_hAK65N98m0beIqg1uqouqTU4FyELsA3KhVBVoPQZuPVr1VZtZ_eLFB_b5RnCKwiSeEr9-UzY=]

- MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. This article details the synthesis and characterization of various indazole derivatives, providing a basis for spectral interpretation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG66PG2bnz-fpOdJtlj012ErHEJctJvdlLt07fRn48xHpu3E0HAxsrgSkKl1eSRvzlfBZak_7GcTJ3enJQMBI2ZsEqnsJpkJCVwh0mdl_3bNr4y-81cng_wDoq2EBi8hyohmQ==]

- ChemRxiv, Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXtbCQSnZCE2pJc3uZZaN-d5u0owPQTjfSN4FoxcZQRMFus-k9FBY8O9aFv3-q3Afx52_UXt6s_bv3l7FnZEqfbIQ55x8kQB2ER3IQc7MXXSfscUWLwHhzOhL7OUWEdr0X8sIuXBYUMfUyXDOImmNkInTW43iUYQ1sY8SXnMjIA4IRVxzUk_Q=]

- PubMed. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTJaoc2DM9oMzmdPcmQxQTxnrqVFaFL6E1edPROstnL_fneK7XTYVO0SVO9zpKGWGaabfsEQhga9qNmNa3m-8FPlUsRaMlAMcVNRO0Nzfn7UHGZqBeUhHCKJNyX48_6zA_mMY=]

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7K9HPoLziZrI1AhaZnPnLBheg_JjvBT4YBDD84jD7HYGFAgycoqtTvPQOsykknv7NWEPQ3wxsLenjVwLqGz_PO0qe_SmSqZgm8FUo5XRkPfjkBM9QwhN7ZaCpmOv1V1gS6brUM3NfG3CIydj18ykgbLkVHIy_qHlSwCVNRA4tcJ6ZxrdeSSwAQJYQ2eokMUgfA4FP4vPzkNkJuduXmD_u_ls23ljEbKfEiODrvlTBPYV9BGmkVxpMFRKuBNUbJULGfryruFv6V0aEq793vpmwhSwUxUzo5BasalPTRawL-4ZPb3agXOoKhQjvY3TayrCN3T-4q4_RIef8niuBO-EZuehibKG-OC3rUN_vj9_oDA-WUxy5DKk=]

- BenchChem. (n.d.). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLL5l0ZODv_sBKhgaUkTIfKy2aO6I41DVp_B_B4T9gi2EfJ8vQ8l-sN3qebGUwaZc5i3-ZZWDe0HPXXm7lMKexA405hVT2owHYCajnKd7xDWsJPvjf3qpbCyEY_b_VQNaoNbqV5WSfZRTVmxW8sEB8nKiMMC1ovxxOziizAgsa5CqfmIWB6-y-8MQEEFM7nOAXMhsg4Q7ifLM7JSs-RZUhDG8RAAzL6O75_nS_h9E1T4mKWkzBFQ1j-ahnnF3tlBHY_dxWQAYU08ciKPeGC2d_tRsCiF-bBCcxow==]

- YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8UwhZk5fjoPOl_SvKMFE1GeUdmE6ISc2IsGgW55ad0G6KVvKuQyFTeSYOkKc_5IEbjjaMZp32SzegaaJFgtexsPfTbz23z1SwzaN0hy5R78F0lNcXZWhdn8YdH1ht6cX82ZkUKQ==]

- PubMed. (2022). Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnSrcMgfSmLQ8NDRbNYE2Dcj-gDIUs03dLij3gz7ZfWpN0EPhDip2KjQBje62XITiDnzgtpXEo4cK9V1A61v5kCTjxm3p0VBHZ3BYcT_JUBazH0C1jFIwZnDaJSALwKTcvpcI=]

- Tristy. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYUq3CpPE9F69NckobrXbsPkuCIyCFp235g4JpVosxbzzEEU5jjhuUOz_vA64yCw5OWnbSzkIOHC55VxDF8x5kMCzDFXKhkEpwuJuAMFnzRbmfUESZEJff_EKO1i17SpocBYvFOjl5-OQ2diHlkleWiUPZjB61vIZYWIdXtp-4sg_J5D391vNYNdVDTA30g6bS1Uz5OlY=]

- PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1xqevdVEIozACOBSxrbqS8N2RNSFw7xA25WBDY04dF5M94KGozIqMP86skzEMdOZpakMkuVK8h3W_HEgYS2NapwCVcCZO3cgtyF5Og1iOQJB6GhyB2HcpeuLFykUFbZR5J-Y=]

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsXK4yEsCVptQHOy_ykSgSAmZLeSXUG58Yr7Zxt3FSCahiOx1Du5wPI0cxobCRGuKGCAyF8-FIV_r1OrWYs-7FDK38fXwGJaX60Y8-SfTLSXCNKu6KpNbzR4a5_wrVyE9g]

- onlinelibrary.wiley.com. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUfgk5xWTsazfVErj6-PgbgbPlSpwdH8dNMO9W-MpLgrRFhOscqwNrBPOwmLrURMrled_d1o0zI8BGhF7USi_6sAPKiiCFgY2QutPn2ctl1pLYNoLmmjPA0tfs9FhlI22W3R5iOPfMtyDi82A345EobwW3UokIqP0=]

- ResearchGate. (2016). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERN4MoYu1_AltpWse2O-NMBNEVguUT7NmXNJ_AEAZ4ZcHd2cwvKKx2Wy5GEwHWtWHUOEGUiRqLpDMxFFnZ23C2tc3bbJbb5wVZ4gO5s-KJDZwfe72L8S7hv0i5ET_QAdQP0ckdempW5f2OA6T-BsIA1jphbsNtFbQl2Lhm8uV_W0jBRuaWtfjDOZ3ilQFfbvJWMPqK89tHNe8Nk9Z5VeaybX8k7NLqjCtkI6HJ7YryjOQ_wSP6EGm0eN9lll85XkYkNVFqL9V_17smjn-p-aWCfJXtCNgrH-urpZwizR84SALxZWDpTM5wMko5tkSV4xhPy4z02fS6yHohVRXFpkSjygrUjZzNDQ==]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. revroum.lew.ro [revroum.lew.ro]

A Senior Application Scientist's Guide to the Synthesis Precursors for 7-Chloro-1H-indazole-3-carboxylic acid

Abstract

7-Chloro-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of numerous bioactive molecules, including potent protein kinase inhibitors.[1][2] Its rigid bicyclic structure and versatile functional handles make it an attractive scaffold for designing targeted therapeutics. This technical guide provides an in-depth exploration of the primary synthesis precursors and strategic pathways for accessing this valuable compound. Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed, field-proven protocols. We will dissect and compare the most prevalent synthetic routes, including pathways originating from substituted isatins and ortho-toluidines, providing a comprehensive framework for laboratory-scale and potential scale-up synthesis.

Strategic Overview: The Convergent Pathways to a Privileged Scaffold

The synthesis of the indazole ring system is a well-established area of heterocyclic chemistry, yet the introduction of specific substitution patterns, such as the 7-chloro and 3-carboxy moieties, requires careful selection of precursors and reaction conditions. The choice of a synthetic route is often a balance between precursor availability, reaction robustness, overall yield, and scalability. Two principal and strategically distinct approaches have proven most effective for constructing this compound, each starting from a readily available class of chemical precursors.

-

Route A: The Isatin Ring-Opening and Recyclization Pathway. This classic and reliable method leverages the inherent reactivity of the isatin core to build the indazole system.

-

Route B: The Diazotization and Cyclization of Substituted Anilines. This approach builds the pyrazole portion of the indazole ring from an ortho-substituted aniline precursor through a diazotization-cyclization cascade.

This guide will now explore each of these pathways in detail, focusing on the critical transformations and the rationale governing the choice of reagents and conditions.

Route A: The Isatin-Based Approach

The use of an isatin precursor is a highly logical and frequently employed strategy for synthesizing indazole-3-carboxylic acids. The isatin scaffold already contains the aromatic ring and the two carbon atoms that will become C3 and the carboxylic acid of the target indazole. The core transformation involves cleaving the isatin's five-membered ring and then rebuilding it into the desired pyrazole ring.

Precursor: 7-Chloroisatin

The starting point for this synthesis is 7-chloroisatin. The critical insight here is that the chlorine atom is already positioned correctly on the aromatic ring, obviating the need for a potentially low-yielding or non-selective chlorination step later in the synthesis.

The Synthetic Workflow

The conversion of 7-chloroisatin to the target molecule proceeds through a well-defined, three-step sequence:

-

Hydrolytic Ring Opening: The amide bond within the 7-chloroisatin is cleaved under basic conditions (e.g., using NaOH) to form the sodium salt of 2-amino-3-chlorophenylglyoxylic acid.

-

Diazotization & Reduction: The resulting amino group is converted into a diazonium salt, which is then immediately reduced in situ (e.g., with stannous chloride, SnCl₂) to form a crucial arylhydrazine intermediate. The choice of a mild reducing agent is critical to avoid over-reduction of other functional groups.

-

Acid-Catalyzed Cyclization: The arylhydrazine intermediate is cyclized under acidic conditions. This intramolecular condensation reaction forms the stable pyrazole ring, yielding the final product, this compound.[3]

Caption: Workflow for the synthesis of this compound from 7-Chloroisatin.

Detailed Experimental Protocol (Route A)

This protocol is a representative procedure adapted from established methods for the synthesis of indazole-3-carboxylic acids from isatin precursors.[3]

Step 1: Hydrolysis of 7-Chloroisatin

-

To a stirred solution of aqueous sodium hydroxide (e.g., 2 M), add 7-chloroisatin (1.0 eq) at room temperature.

-

Heat the mixture to approximately 80-90°C and stir until the isatin has completely dissolved and the reaction is complete (monitor by TLC).

-

Cool the resulting solution in an ice bath to 0-5°C in preparation for the next step. This solution contains the sodium salt of 2-amino-3-chlorophenylglyoxylic acid.

Step 2: Diazotization and Reduction to Arylhydrazine

-

While maintaining the temperature at 0-5°C, slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water to the reaction mixture.

-

Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.

-

Slowly add the diazonium salt solution to the cold stannous chloride solution. The addition must be controlled to keep the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir for 1-2 hours, allowing the reduction to the arylhydrazine to complete.

Step 3: Cyclization to this compound

-

Heat the reaction mixture containing the arylhydrazine intermediate to reflux for 2-4 hours. The acidic conditions promote the intramolecular cyclization.

-

Cool the mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water and then a suitable organic solvent (e.g., dichloromethane or MTBE) to remove impurities.[3]

-

Dry the solid under vacuum at an elevated temperature (e.g., 90°C) to yield the final product.

Route B: The o-Toluidine Diazotization Approach

Precursor: 3-Chloro-2-methylaniline

The logical starting material for this route is 3-chloro-2-methylaniline. Here, the chloro and methyl groups are ortho to the amino group, which is the required arrangement for the subsequent cyclization step to form the 7-chloro-substituted indazole ring.

The Synthetic Workflow

This synthesis is conceptually more direct than the isatin route but requires careful control of the diazotization step. The general process is as follows:

-

Diazotization: The amino group of 3-chloro-2-methylaniline is converted to a diazonium salt using sodium nitrite in a strong acid (e.g., HCl). This reaction is highly exothermic and must be performed at low temperatures (0-5°C) to prevent decomposition of the unstable diazonium salt.

-

Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous or gently heated intramolecular cyclization. The diazonium group is attacked by the nucleophilic methyl group's activated C-H bond (or proceeds through a related pathway), leading to the formation of the pyrazole ring.

-

Oxidation: The intermediate from the cyclization is then oxidized to the final indazole-3-carboxylic acid. This can be achieved in subsequent steps, often involving oxidation of the 3-position methyl group. A more direct approach involves converting the aniline to a precursor that already contains the carboxylate functionality or a precursor to it. For instance, starting with 2-amino-3-chlorobenzoic acid, one can form the hydrazine, which then cyclizes.[4]

A common variant involves a Sandmeyer-type reaction followed by cyclization, or the Japp-Klingemann reaction, which provides a more controlled entry into the required hydrazone intermediate for cyclization.[5][6]

Caption: Generalized workflow for indazole synthesis from a substituted aniline precursor.

Comparative Analysis of Synthesis Precursors

The choice between these precursors often depends on factors beyond pure chemical feasibility, including cost, availability, and the scale of the synthesis.

| Parameter | Route A: 7-Chloroisatin Precursor | Route B: 3-Chloro-2-methylaniline Precursor |

| Key Reaction | Hydrolytic ring-opening, diazotization, reduction, cyclization | Diazotization, intramolecular cyclization, oxidation |

| Advantages | - Reliable and well-documented procedure.[3]- Avoids direct oxidation steps.- The C3-carboxy group is generated directly from the isatin backbone. | - Potentially fewer linear steps.- Aniline precursors can be more readily available or cheaper than substituted isatins. |

| Disadvantages | - 7-Chloroisatin may be a more expensive starting material.- Multi-step sequence can lead to lower overall yield. | - Diazotization of anilines requires strict temperature control.- The final oxidation step can be challenging and may require harsh reagents. |

| Scalability | Generally considered robust and scalable.[3] | Can be challenging to scale due to the thermal instability of diazonium salts and the exothermicity of the reaction. |

Conclusion for the Practitioner

Both the isatin and substituted aniline pathways represent viable and effective strategies for the synthesis of this compound.

-

For reliability and procedural robustness , especially in a research or early development setting, the isatin-based route (Route A) is often preferred. Its well-defined intermediates and predictable reaction sequence provide a high degree of control.[3]

-

For cost-effectiveness and precursor availability , particularly on a larger scale, the aniline-based approach (Route B) may be more attractive, provided the challenges of handling diazonium intermediates and the final oxidation step can be effectively managed.

Ultimately, the optimal choice of precursor will be dictated by the specific constraints and objectives of the research program. This guide has outlined the core chemical logic and practical considerations for each major pathway, providing the drug development professional with the necessary framework to make an informed decision.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

The Solubility Profile of 7-Chloro-1H-indazole-3-carboxylic Acid: A Guide for Drug Development Professionals

An In-depth Technical Guide

Introduction: The Critical Role of Solubility in Preclinical Development

7-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that represents a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure and versatile functional groups—the acidic carboxylic acid and the electron-withdrawing chloro group—make it a key building block for the synthesis of pharmacologically active agents, particularly kinase inhibitors. However, the successful transition of any new chemical entity (NCE) from a laboratory curiosity to a viable drug candidate is fundamentally dependent on its physicochemical properties. Among these, aqueous and organic solubility stands as a primary gatekeeper, profoundly influencing everything from synthetic yield and purification efficiency to formulation strategies and, ultimately, bioavailability.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in common laboratory solvents. Moving beyond a simple data sheet, we will explore the underlying molecular principles governing its solubility, present a robust, self-validating experimental protocol for its determination, and offer field-proven insights into leveraging this data for informed decision-making in a drug development context.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is a complex interplay of its structural features with the properties of the solvent. A qualitative prediction can be formulated by dissecting its molecular architecture:

-

The Indazole Core: The aromatic, bicyclic indazole ring system is inherently nonpolar and contributes to solubility in organic solvents through van der Waals interactions.

-

The Carboxylic Acid Group (-COOH): This is the primary driver of polarity. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). Its acidic nature (pKa typically in the 3-5 range) means its ionization state is pH-dependent. In basic conditions, it will deprotonate to the highly polar carboxylate anion (-COO⁻), significantly enhancing aqueous solubility.

-

The Chloro Group (-Cl): The electronegative chlorine atom at the 7-position introduces a dipole moment and can participate in weak dipole-dipole interactions, slightly modifying the overall polarity and potentially influencing crystal packing.

Based on these features, we can anticipate the following general solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be excellent solvents. They can effectively solvate the compound through strong dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid group.

-

Moderate to Low Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water will engage in hydrogen bonding. However, the energy required to break the solvent-solvent hydrogen bonds to accommodate the nonpolar indazole core can limit solubility. In water, the solubility is expected to be very low at neutral pH but will increase significantly at pH values above the compound's pKa.

-

Poor Solubility in Nonpolar Solvents: Solvents such as hexanes, toluene, and dichloromethane lack the ability to form strong interactions with the polar carboxylic acid group, leading to predicted poor solubility.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a rigorous experimental approach is essential. The "gold standard" for determining thermodynamic or equilibrium solubility is the Shake-Flask Method , which is detailed in the OECD Guideline 105. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing data that is reliable and reproducible.

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the steps for determining the solubility of this compound. This system is designed to be self-validating by including critical quality control steps.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Protocol:

-

Preparation:

-

To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid will remain at the end of the experiment, which is the definition of a saturated solution.

-

Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Seal each vial securely with a screw cap containing a chemically resistant septum.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature, typically 25°C (room temperature).

-

Agitate the samples for a sufficient duration to reach equilibrium. For crystalline compounds, 24 to 48 hours is standard. A preliminary time-course experiment can be run to confirm that the concentration in solution does not increase after 24 hours.

-

Trustworthiness Check: After the equilibration period, visually inspect each vial. The presence of undissolved solid material is mandatory. If all the solid has dissolved, the resulting solution is not saturated, and the experiment must be repeated with a greater amount of solid.

-

-

Phase Separation:

-

Transfer the vials to a centrifuge and spin at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

For solvents with low viscosity, an optional but recommended step is to filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any fine particulates.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the supernatant in a suitable diluent (often the mobile phase of the analytical method).

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This requires preparing a standard curve from known concentrations of this compound.

-

The resulting concentration from this analysis represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear, comparative table. This allows for rapid assessment and solvent selection.

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Qualitative Classification |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | Very Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] | Very Soluble | |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] | Soluble | |

| Acetonitrile | 37.5 | [Experimental Value] | Sparingly Soluble | |

| Polar Protic | Methanol | 32.7 | [Experimental Value] | Soluble |

| Ethanol | 24.6 | [Experimental Value] | Sparingly Soluble | |

| Water (pH 7.0) | 80.1 | [Experimental Value] | Very Slightly Soluble | |

| Water (pH adjusted to 9.0) | 80.1 | [Experimental Value] | Soluble | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | Insoluble |

| n-Hexane | 1.9 | [Experimental Value] | Insoluble | |

| Dichloromethane (DCM) | 9.1 | [Experimental Value] | Very Slightly Soluble |

Note: The table above is a template. The values must be populated with experimentally derived data.

Practical Applications: A Solvent Selection Guide

The solubility data generated is not an academic exercise; it is actionable intelligence for guiding process development and formulation.

Diagram for Application-Specific Solvent Selection

Caption: Decision tree for selecting solvents based on the intended application.

-

For Chemical Synthesis: Solvents in which the compound is highly soluble, such as DMF or THF, are excellent candidates for reaction media, ensuring all reactants are in the same phase.

-

For Purification by Recrystallization: The ideal solvent will exhibit a steep solubility curve with respect to temperature—high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol or solvent mixtures like ethanol/water are often good starting points. The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

-

For In Vitro Biological Screening: High-concentration stock solutions are typically prepared in DMSO due to its excellent solvating power for a wide range of organic molecules and its general compatibility with cellular assays at low final concentrations (<0.5%).

-

For Formulation Development: For potential oral or parenteral administration, aqueous solubility is paramount. The data will likely show that the free acid form of this compound has poor aqueous solubility. Therefore, formulation strategies will necessarily involve pH modification. By adjusting the pH of the aqueous vehicle to be at least 2 units above the compound's pKa, the carboxylic acid will be fully deprotonated to the carboxylate salt, which is expected to have dramatically higher aqueous solubility. This is a cornerstone principle of pharmaceutical salt selection.

Conclusion

A thorough understanding of the solubility of this compound is not merely a data-gathering exercise; it is a foundational pillar of successful drug development. By combining a theoretical understanding of its molecular properties with rigorous experimental determination using a validated method like the shake-flask protocol, researchers can make informed, data-driven decisions. This intelligence directly impacts the efficiency of synthesis and purification, the design of effective biological assays, and the strategic development of formulations with a higher probability of clinical success. The frameworks provided in this guide are designed to empower scientists to generate this critical data with confidence and apply it effectively in their research endeavors.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

7-Chloro-1H-indazole-3-carboxylic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Chloro-1H-indazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the indazole scaffold represents a "privileged structure," a molecular framework that has repeatedly demonstrated a wide range of biological activities, from anti-inflammatory to potent anti-tumor effects.[1][2] The compound this compound is a key intermediate in the synthesis of numerous bioactive molecules, including kinase inhibitors for cancer treatment.[3][4] Its utility lies in a unique combination of a stable heterocyclic structure, capable of engaging with biological targets, and a carboxylic acid functional group that allows for diverse chemical modifications.[4]

However, the journey from a promising molecular intermediate to a viable drug candidate is paved with intricate challenges, many of which are governed by the compound's solid-state properties. How the molecules of this compound arrange themselves in a crystal lattice dictates critical physicochemical parameters such as solubility, stability, dissolution rate, and bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise; it is a fundamental pillar of rational drug design and development.

This guide provides a comprehensive, field-proven framework for the multifaceted analysis of the crystal structure of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals who seek to understand and control the solid-state behavior of this important pharmaceutical building block.

Securing the Foundation: Synthesis and Molecular Confirmation

Before any crystallographic analysis can commence, the unambiguous synthesis and characterization of the target compound are paramount. The molecular structure must be confirmed to ensure that the subsequent crystal analysis is of the correct chemical entity.

Synthetic Pathway

While several synthetic routes to indazole-3-carboxylic acids exist, a common and effective method involves the cyclization of an appropriate precursor.[5][6] A plausible and scalable synthesis for this compound can be adapted from established literature procedures.

Experimental Protocol: Synthesis

-

Starting Material: Begin with a suitable ortho-substituted chlorotoluene derivative.

-

Functional Group Manipulation: Introduce a nitro group and then oxidize the methyl group to a carboxylic acid.

-

Reductive Cyclization: Subject the resulting nitro-aromatic compound to reductive cyclization using a reducing agent like tin(II) chloride or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the indazole ring.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield crystalline this compound.

Spectroscopic Verification

The identity and purity of the synthesized compound are verified using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For this compound, one would expect characteristic signals for the three aromatic protons on the benzene ring, with splitting patterns dictated by their positions relative to the chlorine atom and the fused ring. The acidic proton of the carboxylic acid and the N-H proton of the indazole ring would typically appear as broad singlets.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum confirms the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), N-H stretching (approx. 3300-3500 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The technique should yield a molecular ion peak corresponding to the exact mass of C₈H₅ClN₂O₂.

The Core Investigation: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous determination of the molecular structure and the packing of molecules in the crystal lattice.

Workflow for SC-XRD Analysis

The process from a purified compound to a refined crystal structure follows a well-defined, multi-step workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystal Growth: The Art of Patience

The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. The choice of solvent is critical.

Experimental Protocol: Crystal Growth

-

Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, DMF).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Data Collection, Solution, and Refinement

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. This data is then processed to solve and refine the crystal structure. While a specific structure for this compound is not publicly available, we can anticipate the key crystallographic parameters based on similar indazole derivatives.[7][8]

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value | Significance |

| Chemical Formula | C₈H₅ClN₂O₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 196.59 g/mol | Molecular mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell, often indicating centrosymmetry. |

| a, b, c (Å) | 5-15 Å | Dimensions of the unit cell edges. |

| α, β, γ (°) | α=γ=90°, β≈90-110° (for Monoclinic) | Angles of the unit cell. |

| Volume (ų) | 800-1200 ų | Volume of the unit cell. |

| Z | 2 or 4 | Number of molecules per unit cell. |

| Density (calculated) | 1.5-1.7 g/cm³ | Calculated density based on crystal data. |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the calculated and observed structure factors. |

| Goodness-of-Fit (GooF) | ~1.0 | Indicates the quality of the refinement. |

Deciphering the Architecture: Analysis of Molecular and Supramolecular Structure

The refined crystallographic information file (CIF) is the blueprint from which we extract chemically meaningful insights.

Molecular Geometry

The analysis begins with the geometry of the individual molecule. The indazole ring is expected to be essentially planar.[9][10] Key points of analysis include:

-

Bond Lengths and Angles: Compare experimental values to standard values to identify any strain or unusual electronic effects.

-

Torsion Angles: The torsion angle between the indazole ring and the carboxylic acid group is particularly important as it defines the conformation of the molecule in the solid state.

Supramolecular Assembly: The Social Network of Molecules

The most critical information for drug development is how the molecules interact with each other to form the crystal lattice. These non-covalent interactions govern the material's properties. For this compound, several key interactions are anticipated.

-

Hydrogen Bonding: Carboxylic acids are strong hydrogen bond donors and acceptors and typically form robust centrosymmetric dimers via O-H···O hydrogen bonds between the acid moieties.[7][11] Additionally, the indazole N-H group can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule or the nitrogen atom of another indazole ring.

-

Halogen Bonding: The chlorine atom at the 7-position can act as a Lewis acidic site (a "σ-hole") and participate in halogen bonding (C-Cl···O or C-Cl···N) with electron-rich atoms on adjacent molecules. This is an increasingly recognized interaction in crystal engineering.

-

π-π Stacking: The aromatic indazole ring system is prone to π-π stacking interactions, where parallel rings are offset from each other. These interactions contribute significantly to the packing efficiency and stability of the crystal.[10][12]

Caption: Key intermolecular interactions governing crystal packing.

Quantitative Insights: Computational Chemistry Approaches

To complement and quantify the interactions observed in the SC-XRD data, computational methods are indispensable.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][12][13] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to provide a visual summary of the intermolecular contacts.

Key Maps and Plots:

-

d_norm Map: This map uses a red-white-blue color scale to highlight contacts shorter than (red), equal to (white), and longer than (blue) the van der Waals radii sum. Bright red spots are indicative of strong, specific interactions like hydrogen bonds.

-

2D Fingerprint Plot: This is a scatter plot of dᵢ versus dₑ, which summarizes all intermolecular contacts. The plot can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···H, O···H, C···H).

Table 2: Predicted Contributions to the Hirshfeld Surface for this compound

| Contact Type | Predicted Contribution (%) | Interaction Type Represented |

| H···H | 30 - 40% | van der Waals forces, general packing.[12] |

| O···H / H···O | 20 - 30% | Strong hydrogen bonding (carboxylic acid, N-H).[10] |

| C···H / H···C | 10 - 20% | Weaker C-H···π interactions.[12] |

| Cl···H / H···Cl | 5 - 10% | Weak hydrogen bonding or general van der Waals contacts. |

| C···C | 3 - 8% | π-π stacking interactions.[10] |

| N···H / H···N | 3 - 7% | Weaker hydrogen bonding.[12] |

| Cl···O/N/C | 1 - 5% | Halogen bonding. |

Density Functional Theory (DFT)

DFT calculations on the single molecule can provide further insights. Calculating the Molecular Electrostatic Potential (MEP) surface is particularly useful. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map can predict the sites for electrophilic and nucleophilic attacks and rationalize the observed intermolecular interactions. For example, a region of positive potential (a σ-hole) would be expected on the chlorine atom, corroborating its potential to act as a halogen bond donor.

Conclusion: From Crystal Structure to Drug Performance

The comprehensive crystal structure analysis of this compound provides an atomic-level understanding that is critical for its successful application in drug development. This detailed guide outlines a robust, multi-technique approach that moves from synthesis and confirmation to advanced crystallographic and computational analysis.

The key takeaways from such an analysis—the precise molecular conformation, the dominant intermolecular interactions (hydrogen bonds, π-stacking, halogen bonds), and the resulting packing motif—are directly linked to the material's macroscopic properties. This knowledge enables scientists to anticipate and control potential issues like polymorphism (the existence of multiple crystal forms with different properties), improve formulation strategies by understanding solubility, and ultimately, design more effective and reliable therapeutic agents. The crystal structure is not the end of the story; it is the foundational chapter upon which the entire narrative of a drug's development is built.

References

- Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2025). Vertex AI Search.

- What are the synthesis methods of 7-chloro 1h-indazole-3-carboxylic acid. Guidechem.

- This compound. Chem-Impex.

- El Bakri, Y., et al. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole.

- El Bakri, Y., et al. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole.

- Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.

- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398.

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.

- 3-Chloro-1H-indazole-7-carboxylic acid. MySkinRecipes.

- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv

- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro-1H-indazole-7-carboxylic acid [myskinrecipes.com]

- 5. guidechem.com [guidechem.com]

- 6. jocpr.com [jocpr.com]

- 7. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Chloro-1H-indazole-3-carboxylic acid: Starting Materials and Strategic Approaches

Introduction

7-Chloro-1H-indazole-3-carboxylic acid is a pivotal intermediate in contemporary pharmaceutical development, notably in the synthesis of kinase inhibitors for oncology and other therapeutic areas.[1][2][3] Its rigid, bicyclic structure provides a valuable scaffold for designing molecules with high target specificity and affinity. The efficient and scalable synthesis of this molecule is, therefore, a subject of considerable interest to researchers and professionals in drug discovery and development. This guide provides an in-depth technical overview of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. We will explore three core strategies, each beginning from a different class of commercially accessible precursors.

Strategic Overview of Synthetic Pathways

The synthesis of the this compound core relies on the formation of the pyrazole ring fused to a chlorobenzene moiety. The primary challenge lies in the regioselective construction of this bicyclic system with the desired substitution pattern. Three principal retrosynthetic disconnections lead to logical and field-proven starting materials:

-